molecular formula C5H12N2O2 B13994972 2-(1-Ethylhydrazinyl)propanoic acid CAS No. 90324-75-7

2-(1-Ethylhydrazinyl)propanoic acid

Cat. No.: B13994972
CAS No.: 90324-75-7
M. Wt: 132.16 g/mol
InChI Key: QBQWXMTZHHZPNB-UHFFFAOYSA-N
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Description

2-(1-Ethylhydrazinyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethylhydrazinyl group attached to the second carbon of a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylhydrazinyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of ethylhydrazine with a suitable precursor, such as a halogenated propanoic acid derivative. The reaction typically occurs under basic conditions, with the ethylhydrazine acting as a nucleophile, displacing the halogen atom and forming the desired product.

Another method involves the condensation of ethylhydrazine with a propanoic acid derivative in the presence of a dehydrating agent. This reaction can be catalyzed by acids or bases, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylhydrazinyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.

    Substitution: The ethylhydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(1-Ethylhydrazinyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethylhydrazinyl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The ethylhydrazinyl group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simple carboxylic acid with similar structural features but lacking the ethylhydrazinyl group.

    Hydrazine derivatives: Compounds containing hydrazine groups that exhibit similar reactivity and applications.

Uniqueness

2-(1-Ethylhydrazinyl)propanoic acid is unique due to the presence of both the ethylhydrazinyl and carboxylic acid functional groups

Properties

CAS No.

90324-75-7

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-[amino(ethyl)amino]propanoic acid

InChI

InChI=1S/C5H12N2O2/c1-3-7(6)4(2)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)

InChI Key

QBQWXMTZHHZPNB-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C(=O)O)N

Origin of Product

United States

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